Product packaging for 1-Azido-4-fluorobenzene(Cat. No.:CAS No. 3296-02-4)

1-Azido-4-fluorobenzene

Cat. No.: B1279027
CAS No.: 3296-02-4
M. Wt: 137.11 g/mol
InChI Key: VHFLTICYUZLEII-UHFFFAOYSA-N
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Description

Significance of Aryl Azides in Contemporary Chemical Research

Aryl azides, organic compounds containing the azido (B1232118) functional group (–N₃) attached to an aromatic ring, are of considerable interest in organic synthesis. wikipedia.org Their high-energy nature and unique reactivity allow them to participate in a wide range of chemical transformations. baseclick.eu One of the most prominent applications of aryl azides is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the efficient and specific formation of triazoles. baseclick.eu This reliability has made them invaluable in fields like drug discovery, bioconjugation, and materials science. baseclick.eu Aryl azides also serve as precursors to highly reactive nitrene intermediates upon thermal or photochemical activation, which can undergo various reactions such as C-H insertion, cyclization, and rearrangement. wikipedia.org Furthermore, the azido group can act as a protecting group for amines, offering stability under various reaction conditions and allowing for high-yield deprotection when needed.

Unique Aspects of Fluorine Substitution in Aryl Azide (B81097) Chemistry

The introduction of fluorine atoms onto the aromatic ring of an aryl azide can significantly modulate the compound's properties and reactivity. nih.gov Fluorine's high electronegativity and relatively small size can influence the electronic environment of the azide group, affecting its reactivity in cycloaddition reactions and other transformations. nih.gov For instance, the presence of fluorine can enhance the rate of certain reactions and influence the stability of intermediates. researchgate.net In the context of photoaffinity labeling, a technique used to study biomolecular interactions, fluorinated aryl azides are of particular interest. researchgate.net The substitution pattern of fluorine on the aryl ring can impact the photochemical behavior of the azide, including the lifetime and reaction pathways of the generated nitrene intermediates. nih.govrsc.org Specifically, ortho-fluorine substitution has been studied for its potential to inhibit ring expansion of the nitrene, a common side reaction. rsc.org

Overview of 1-Azido-4-fluorobenzene within the Context of Fluoroaryl Azides

This compound is a prototypical example of a fluoroaryl azide, embodying the key features of this class of compounds. The fluorine atom at the para-position to the azide group influences the electronic properties of the benzene (B151609) ring, which in turn affects the reactivity of the azide. This compound serves as a valuable reagent in various synthetic applications, particularly in click chemistry for the formation of 1,4-disubstituted 1,2,3-triazoles. chemrxiv.orgresearchgate.net Its defined structure and predictable reactivity make it a useful tool for studying the fundamental principles of fluoroaryl azide chemistry and for developing new synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FN3 B1279027 1-Azido-4-fluorobenzene CAS No. 3296-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFLTICYUZLEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447110
Record name 1-azido-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3296-02-4
Record name 1-azido-4-fluorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID20447110
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Record name 1-Azido-4-fluorobenzene
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Synthetic Methodologies for 1 Azido 4 Fluorobenzene

Classical Preparative Routes for Aryl Azides

The traditional and most common method for preparing aryl azides like 1-azido-4-fluorobenzene involves the diazotization of anilines followed by reaction with an azide (B81097) source. researchgate.netingentaconnect.comresearchgate.netbenthamdirect.com

Diazotization of 4-Fluoroaniline (B128567) and Subsequent Azide Displacement

This classical two-step process begins with the diazotization of 4-fluoroaniline. rsc.orgnih.gov In this step, 4-fluoroaniline is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid such as hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. rsc.org This intermediate is generally unstable and is used immediately in the next step.

The subsequent reaction involves the displacement of the diazonium group with an azide ion. Sodium azide (NaN₃) is the most common source of the azide ion. rsc.org The diazonium salt solution is carefully treated with an aqueous solution of sodium azide, leading to the formation of this compound and the evolution of nitrogen gas. rsc.orgrsc.org The product is then typically extracted from the reaction mixture using an organic solvent. rsc.org

One specific protocol involves dissolving 4-fluoroaniline in a mixture of water and acetonitrile, followed by the addition of concentrated HCl. rsc.org After stirring, sodium nitrite is added, and the reaction is allowed to proceed for an hour before the slow addition of sodium azide. rsc.org Another variation of this method involves the synthesis of arenediazonium tosylates from aromatic amines in the presence of p-toluenesulfonic acid (p-TsOH), which then react with sodium azide in water at room temperature to yield the aryl azide. thieme-connect.com

Table 1: Reaction Parameters for the Diazotization of 4-Fluoroaniline

ParameterValue/Condition
Starting Material4-Fluoroaniline
Diazotizing AgentSodium Nitrite (NaNO₂)
AcidHydrochloric Acid (HCl)
Azide SourceSodium Azide (NaN₃)
Temperature0–5 °C
SolventWater/Acetonitrile
This table summarizes the typical reagents and conditions for the classical synthesis of this compound.

Modern and Alternative Synthesis Protocols for Fluoroaryl Azides

In recent years, several modern and alternative methods have been developed to overcome some of the limitations of the classical diazotization method, such as the use of strong acids and low temperatures. researchgate.netingentaconnect.com

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative route to this compound, particularly from highly fluorinated aromatic compounds. diva-portal.org In this type of reaction, a nucleophile (in this case, the azide ion) displaces a leaving group (such as a fluorine atom) on an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.com

For instance, the synthesis of perfluoroaryl azides can be readily achieved through the SNAr reaction of commercially available pentafluoroaromatics with azide salts. diva-portal.org While less common for producing this compound directly from 1,4-difluorobenzene (B165170) due to the lower activation compared to perfluorinated systems, SNAr can be a viable strategy under specific conditions. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of electron-withdrawing groups on the aromatic ring facilitates the reaction. masterorganicchemistry.com Phase-transfer catalysts can also be employed to facilitate the reaction under milder conditions. researchgate.netresearchgate.net

Copper-Catalyzed Azidation Approaches

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of aryl azides. nih.gov These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods. One such approach is the copper(II)-catalyzed conversion of arylboronic acids to the corresponding aryl azides. nih.govnih.gov In this reaction, 4-fluorophenylboronic acid can be coupled with an azide source, such as sodium azide, in the presence of a copper(II) catalyst. nih.govubinkim.com This method is an extension of the Chan-Lam coupling reaction. nih.govscribd.com

Another copper-catalyzed approach involves the azidation of aryl halides. koreascience.kr For example, 1-iodo-4-fluorobenzene can be converted to this compound using sodium azide in the presence of a copper(I) catalyst and a suitable ligand, such as N,N'-dimethylethylenediamine. koreascience.kr These reactions can often be accelerated using microwave irradiation. koreascience.kr

Table 2: Comparison of Copper-Catalyzed Azidation Methods

MethodSubstrateCatalyst System
Boronic Acid Coupling4-Fluorophenylboronic AcidCopper(II) Acetate
Halide Azidation4-Fluorophenyl IodideCopper(I) Iodide / N,N'-Dimethylethylenediamine
This table provides a summary of different copper-catalyzed approaches for the synthesis of this compound.

Expedited and One-Pot Synthetic Procedures (e.g., Sodium Azide-Free Methods)

To improve efficiency and safety, one-pot and sodium azide-free synthetic procedures have been developed. scielo.br A one-pot method for synthesizing aryl azides from anilines without the need to isolate the intermediate diazonium salt has been reported.

A notable sodium azide-free protocol involves the use of alternative azidating agents. scielo.br For example, a one-pot synthesis from anilines can be achieved where the azido (B1232118) group is formed in situ. scielo.br One such method starts with the diazotization of the aniline, followed by reduction to a hydrazine (B178648) derivative, which is then oxidized to the corresponding azide. scielo.br Another approach utilizes arenediazonium tosylates, which can be prepared and reacted with sodium azide in a single pot. thieme-connect.com

Microwave-Assisted Synthesis Techniques for Aryl Azides

Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of aryl azides, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgmdpi.com This technique has been successfully applied to various synthetic routes for aryl azides, including both SNAr and copper-catalyzed reactions. researchgate.netacs.orgacs.org

For example, the copper-catalyzed azidation of aryl halides can be performed under microwave irradiation, reducing the reaction time from hours to minutes. koreascience.krorganic-chemistry.org In one reported procedure, the reaction of an aryl halide with sodium azide in the presence of a copper(I) catalyst and a ligand in a solvent mixture like ethanol/water is completed in 30 minutes at 100 °C under microwave irradiation. organic-chemistry.org Microwave heating has also been employed for the synthesis of triazoles from in situ generated aryl azides, highlighting its utility in multi-step reaction sequences. jchemlett.comresearchgate.netmdpi.com

Reactivity and Mechanistic Investigations of 1 Azido 4 Fluorobenzene

Electronic Influence of Para-Fluorine on Azide (B81097) Reactivity

The presence of a fluorine atom at the para position of the benzene (B151609) ring in 1-azido-4-fluorobenzene significantly influences the electronic properties and reactivity of the azide group. Fluorine is an electron-withdrawing group, which creates an electron-deficient aromatic system. This electronic perturbation affects the reactivity of the azide moiety in several key reactions. For instance, in the context of cycloaddition reactions, the electron-withdrawing nature of the fluorine atom can enhance the reactivity of the azide.

In reactions with Group 13 metal trichlorides, such as GaCl₃ and InCl₃, the electronic nature of the substituent on the phenyl azide plays a crucial role. While this compound readily reacts to form intermediates, other derivatives like 4-azidobenzonitrile, which has a stronger electron-accepting cyano group, show no reaction. beilstein-journals.orgbeilstein-journals.org This suggests that while an electron-withdrawing group can activate the azide, excessive electron withdrawal can inhibit certain coupling reactions. beilstein-journals.org The reaction of this compound with GaCl₃ in dichloromethane (B109758) results in a deep blue-violet solution, and with dichlorogallium hydride, a well-resolved EPR spectrum of the corresponding dimer cation radical is observed. beilstein-journals.org

The electronic influence of the para-fluorine substituent also extends to the stability and reactivity of intermediates formed from this compound. The fluorine atom can stabilize the azide group through its electronic effects, potentially leading to a longer shelf-life compared to simpler aryl azides.

Thermolysis and Photolysis of this compound

Formation and Characterization of 4-Fluorophenylnitrene Intermediates

Thermolysis or photolysis of aryl azides like this compound leads to the extrusion of nitrogen gas and the formation of highly reactive nitrene intermediates. vulcanchem.com In the case of this compound, this process generates the 4-fluorophenylnitrene intermediate. These nitrenes can exist in either a singlet or a triplet state, with the singlet state often being the initial product of photolysis. researchgate.net The singlet nitrene is implicated in rapid ring expansion reactions, while the triplet state can dimerize to form azo compounds. researchgate.net

Computational studies have been employed to understand the properties and reactivity of 4-fluorophenylnitrene. These studies, often conducted at high levels of theory such as CASPT2N/cc-pVDZ//CASSCF(8,8)/6-31G* + ZPE, provide insights into the electronic structure and reaction barriers of these transient species. capes.gov.brfigshare.comacs.org The characterization of these nitrene intermediates is often achieved through techniques like laser flash photolysis, which allows for the detection of transient absorptions. researchgate.net

Exploration of Nitrene Rearrangement Pathways (e.g., Ring Expansion)

Singlet aryl nitrenes are known to undergo rearrangement reactions, with ring expansion to form ketenimines being a prominent pathway. researchgate.net For 4-fluorophenylnitrene, computational studies have explored this ring expansion process. The reaction is predicted to proceed through a two-step mechanism, with the initial, rate-determining step being the cyclization to an azirine intermediate. capes.gov.brfigshare.comacs.org

The barrier for this cyclization in 4-fluorophenylnitrene has been calculated and compared to other fluorinated phenylnitrenes. For instance, the calculated barrier for cyclization of 2,6-difluorophenylnitrene is significantly higher (by 3.5–4.5 kcal/mol) than that for 4-fluorophenylnitrene. capes.gov.brfigshare.comacs.org This highlights the influence of the position of the fluorine substituent on the rearrangement pathway. The rearrangement of triplet nitrenes can also occur, sometimes through quantum tunneling, leading to different products depending on the conformation of the nitrene. researchgate.netnih.gov

1,3-Dipolar Cycloaddition Reactions with this compound

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Scope

This compound is a versatile substrate for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comqyaobio.comresearchgate.net This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. qyaobio.comresearchgate.net The kinetics of CuAAC reactions can be influenced by various factors, including the nature of the monomers, catalyst and initiator concentrations, and light intensity in photo-initiated systems. rsc.org

The CuAAC reaction is generally second order in copper under conditions of saturating alkyne and azide concentrations, suggesting the involvement of a multinuclear copper-acetylide species in the catalytic cycle. mdpi.combeilstein-journals.org The scope of the CuAAC reaction with this compound is broad, allowing for the synthesis of a wide variety of 1,2,3-triazoles. For instance, it can be reacted with various terminal alkynes to produce the corresponding triazole derivatives. nih.govmdpi.com In some cases where the resulting azide is volatile, it is isolated as the triazole derivative after reaction with an alkyne like methyl propiolate. nih.gov

Interactive Data Table: Reaction Conditions for CuAAC with Aryl Azides
Azide Alkyne Catalyst System Solvent Temperature Yield (%) Reference
This compound CF₃S–C≡CH None (thermal) ᵗBuOMe 60 °C Not specified mdpi.com
1-Azido-4-nitrobenzene CF₃S–C≡CH 15 kbar pressure Not specified 21 °C 78 mdpi.com
1-Azido-4-methoxybenzene Phenylacetylene (B144264) CuI / Pro-1 Water Room Temp 88
1-Azido-4-methoxybenzene Phenylacetylene Zn(OAc)₂ Water 75 °C 70-85

Regioselectivity in Triazole Formation from this compound

A key feature of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.netbeilstein-journals.orgmdpi.com This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. The high regioselectivity of the CuAAC is attributed to the mechanism involving a copper-acetylide intermediate. mdpi.com

While copper catalysts predominantly lead to the 1,4-isomer, other metal catalysts can favor the formation of the 1,5-isomer. For example, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to produce 1,5-disubstituted triazoles. researchgate.net The choice of catalyst is therefore crucial for controlling the regiochemical outcome of the cycloaddition. In the case of this compound, its reaction with ethynyl (B1212043) trifluoromethyl sulfide (B99878) under thermal conditions was reported to be regioselective, yielding a single triazole isomer. mdpi.com

Interactive Data Table: Catalyst Effect on Regioselectivity of Azide-Alkyne Cycloadditions
Catalyst Predominant Regioisomer Mechanistic Feature Reference
Copper(I) 1,4-disubstituted Formation of a copper-acetylide intermediate beilstein-journals.orgmdpi.com
Ruthenium(II) 1,5-disubstituted Formation of a metallo-nitrene intermediate researchgate.net

Other Key Reaction Pathways Involving this compound

Beyond cycloadditions, this compound participates in several other important reaction pathways, primarily through the generation of the highly reactive 4-fluorophenylnitrene intermediate.

Insertion Reactions (e.g., C-H, N-H) of 4-Fluorophenylnitrene

The generation of 4-fluorophenylnitrene from this compound enables insertion reactions into C-H and N-H bonds, providing a direct method for C-N bond formation. These reactions can be promoted thermally, photochemically, or through catalysis. researchgate.net

C-H Insertion: The insertion of nitrenes into C-H bonds is a powerful tool for C-H functionalization. The reactivity of C-H bonds generally follows the order of tertiary > secondary > primary. Rhodium and iridium complexes are often effective catalysts for these transformations, proceeding through a metal-nitrenoid intermediate. nih.govpku.edu.cn The development of chiral catalysts has enabled enantioselective C-H insertion reactions. nih.gov

N-H Insertion: The insertion of carbenes and nitrenes into N-H bonds is an efficient method for constructing C-N bonds. sioc-journal.cn Copper and rhodium catalysts are commonly used to facilitate these reactions, often with α-diazocarbonyl compounds as the carbene source. organic-chemistry.orgnih.gov For nitrene insertions, precursors like sulfonyl azides are activated by catalysts to form a metal-nitrene species that then reacts with an amine. nih.gov

Aziridination of Alkenes with Fluoroaryl Azides

This compound can serve as a nitrene source for the aziridination of alkenes, a valuable transformation for synthesizing chiral nitrogen-containing compounds. nih.gov This reaction involves the addition of the nitrene fragment across a double bond to form a three-membered aziridine (B145994) ring.

Cobalt(II) metalloradical catalysts, particularly those based on chiral amidoporphyrins, have proven highly effective for the asymmetric aziridination of alkenes with fluoroaryl azides. nih.gov These catalytic systems can operate at room temperature and tolerate a variety of fluoroaryl azides, producing N-fluoroaryl aziridines in high yields and with excellent enantioselectivities. nih.gov The presence of ortho-fluorine atoms on the aryl azide can enhance both reactivity and stereoselectivity, potentially due to the formation of hydrogen bonds in the transition state. nih.gov

Other transition metal complexes based on rhodium have also been developed for the enantioselective aziridination of unactivated terminal alkenes. acs.org These systems often utilize different nitrene precursors but highlight the ongoing efforts to develop general and selective aziridination protocols. acs.orgacs.org

The following table presents data on the cobalt-catalyzed aziridination of styrene (B11656) with various fluoroaryl azides:

Fluoroaryl AzideCatalystYieldEnantiomeric Excess (ee)Reference
2-Fluorophenyl azide[Co(P1)]50%47% nih.gov
2,4,6-Trifluorophenyl azide[Co(P1)]95%66% nih.gov
2,4,6-Trifluorophenyl azide[Co(P2)]95%73% nih.gov

Metalloradical Catalyzed Amination Reactions

Cobalt(II)-based metalloradical catalysis can activate this compound for the chemoselective amination of allylic C-H bonds. nih.gov This approach allows for the direct synthesis of valuable chiral α-tertiary allylic amines from an isomeric mixture of alkenes with a remarkable convergence of regioselectivity, (E)/(Z)-selectivity, and enantioselectivity. nih.govnsf.gov

The proposed mechanism involves the initial activation of the azide by the Co(II) catalyst to form a Co(III)-aminyl radical intermediate. This intermediate then abstracts a hydrogen atom from an allylic C-H bond of the alkene, followed by a radical substitution step to form the C-N bond. nih.gov The use of chiral amidoporphyrin ligands is crucial for achieving high stereocontrol. nsf.gov

Reactions of this compound with Main Group Compounds

The reactivity of this compound with main group compounds, particularly Group 13 metal trichlorides (AlCl₃, GaCl₃, InCl₃), has been investigated using EPR and pulsed ENDOR spectroscopy. beilstein-journals.orgbeilstein-journals.org These reactions can lead to the formation of paramagnetic species. beilstein-journals.orgbeilstein-journals.org

When this compound reacts with these Lewis acids, gas evolution (presumably N₂) is observed, and colored solutions are formed. beilstein-journals.org The reaction with AlCl₃ is typically the most vigorous. beilstein-journals.orgbeilstein-journals.org Spectroscopic analysis suggests the formation of 'dimer' radical cations, such as [ArNHC₆H₄NH₂]⁺•, and trimers, followed by polymerization. beilstein-journals.orgbeilstein-journals.org A proposed mechanism involves the reductive conversion of the aromatic azide to the corresponding aniline, which then couples to form these dimeric and trimeric species. beilstein-journals.orgbeilstein-journals.org In contrast, azides with electron-withdrawing groups, like 4-azidobenzonitrile, show no reaction. beilstein-journals.orgbeilstein-journals.org

Computational and Theoretical Studies on 1 Azido 4 Fluorobenzene Chemistry

Quantum Chemical Calculations of Reaction Energetics and Intermediates

Quantum chemical calculations are crucial for determining the thermodynamics of reactions involving 1-azido-4-fluorobenzene. These studies provide insight into the stability of the molecule and its decomposition products, such as nitrenes and ketenimines.

DFT calculations have been employed to investigate the thermal decomposition of this compound. The primary decomposition pathway involves the formation of 4-fluoronitrene through the elimination of dinitrogen (N₂). An alternative, higher-energy pathway is the ring expansion to a ketenimine intermediate. researchgate.net Computational studies show that the formation of 4-fluoronitrene is energetically more favorable than the corresponding ring expansion. researchgate.net The energy required for nitrene formation from this compound is calculated to be 0.18 eV. researchgate.net This is slightly lower than the 0.20 eV required for the formation of phenylnitrene from azidobenzene, indicating that the fluorine substituent has a minimal effect on the energy of nitrene formation. researchgate.net The subsequent ring expansion of the nitrene to form ketenimine is an endothermic process and is similarly unaffected by the fluorine substituent. researchgate.net

In the context of its reactions with other surfaces, such as graphitic carbon nitrides, the functionalization involving this compound has been shown to be energetically favorable, with calculated reaction energies for the addition of its derivatives being negative, indicating a spontaneous process. ucl.ac.uk For example, the reaction energy for the functionalization of a carbon nitride ribbon with the ketenimine derived from this compound is -1.66 eV, which becomes even more favorable at higher surface coverages (-2.07 eV). ucl.ac.uk

Calculated Reaction Energies for this compound Decomposition

Reaction PathwayCalculated Energy (eV)Reference
Nitrene Formation (C₆H₄FN₃ → C₆H₄FN + N₂)0.18 researchgate.net
Ring Expansion (from Nitrene)0.62 researchgate.net

Analysis of Transition State Structures and Reaction Mechanisms (e.g., DFT, MEDT)

Density Functional Theory (DFT) and other computational methods are essential for mapping the potential energy surfaces of reactions, identifying transition states, and elucidating detailed reaction mechanisms. For aryl azides, these calculations can distinguish between concerted and stepwise pathways and explain observed product distributions.

For instance, DFT-based transition state analysis of the decomposition of a related compound, 1-azido-2-chloro-4-(trifluoromethoxy)benzene (B2495813), identified two primary pathways: N₂ elimination to form a nitrene intermediate and cyclization to a tetrazole. smolecule.com The calculations showed that N₂ elimination has a lower activation energy (18.9 kcal/mol) compared to cyclization (22.4 kcal/mol), suggesting the nitrene pathway is kinetically favored. smolecule.com Intrinsic reaction coordinate (IRC) calculations confirmed the connections between these transition states and the corresponding intermediates. smolecule.com

In the context of cycloaddition reactions, computational studies combined with experimental work on hydrogen-bonding phase-transfer catalysis for asymmetric azidation have utilized DFT to analyze transition structures. acs.orgresearchgate.net These studies reveal how the catalyst interacts with the azide (B81097), with computational analysis showing that the most stable transition state involves the attack from the hydrogen-bonded end of the azide anion. researchgate.net Such analyses are critical for understanding the source of enantioselectivity in catalytic reactions. acs.org The combination of experimental and computational studies provides a comprehensive picture of the reaction mechanism, corroborating kinetic data and explaining the role of the catalyst in stabilizing the transition state. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the reactivity and regioselectivity of chemical reactions, particularly pericyclic reactions like 1,3-dipolar cycloadditions involving aryl azides. nottingham.ac.ukresearchgate.net The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nottingham.ac.uk

In a typical azide, the HOMO has its largest coefficient located on the terminal nitrogen atom (N1), while the LUMO has significant coefficients on all three nitrogen atoms. nottingham.ac.uk The electronic nature of the substituent on the phenyl ring of this compound influences the energies of these frontier orbitals. The electron-withdrawing fluorine atom lowers the energy of both the HOMO and LUMO compared to unsubstituted phenyl azide.

This modulation of orbital energies affects the azide's reactivity in cycloaddition reactions. For example, in copper-catalyzed azide-alkyne cycloadditions (CuAAC), this compound, with its moderately electron-withdrawing fluorine, exhibits a reactivity that results in a 79% yield of the triazole product, comparable to the nitro-substituted azide and slightly lower than the methoxy-substituted azide (82%). FMO calculations can predict the regioselectivity of such reactions, and for cycloadditions with monosubstituted ethylenes, the reactions are often found to be fully regioselective, a result that aligns with FMO predictions. unimi.it

Computational Modeling of Electronic Structure and Spectroscopic Properties of Fluoroaryl Azides

Computational modeling is widely used to determine the ground-state electronic structure and predict the spectroscopic properties of fluoroaryl azides. Methods like DFT can provide detailed information about molecular geometry, charge distribution, and orbital energies. gloriabazargan.commghpcc.org

For example, geometry optimization of a related fluoroaryl azide at the B3LYP/6-311+G(d,p) level of theory yields a planar aromatic ring with calculated bond lengths that are consistent with experimental X-ray data. smolecule.com Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule. In one substituted fluoroaryl azide, NBO analysis showed a negative charge of -0.32 e on the azido (B1232118) group, confirming its electron-withdrawing nature. smolecule.com The calculated HOMO-LUMO gap is another important parameter, correlating with the molecule's kinetic stability; a calculated gap of 4.8 eV for 1-azido-2-chloro-4-(trifluoromethoxy)benzene suggests significant stability under ambient conditions. smolecule.com

Modern computational tools are also instrumental in corroborating experimental spectroscopic data. researchgate.net Theoretical calculations can predict vibrational frequencies (IR) and chemical shifts (NMR), which helps in the assignment of experimental spectra. This synergy between computational and experimental spectroscopy is vital for the characterization of transient intermediates formed during the photochemistry of aryl azides. researchgate.net

Calculated Molecular Properties for a Representative Fluoroaryl Azide*

ParameterCalculated ValueReference
C1-N₃ Bond Length1.27 Å smolecule.com
NBO Charge on Azido Group-0.32 e smolecule.com
HOMO-LUMO Gap4.8 eV smolecule.com

*Data for 1-Azido-2-chloro-4-(trifluoromethoxy)benzene at the B3LYP/6-311+G(d,p) level. smolecule.com

Applications of 1 Azido 4 Fluorobenzene in Advanced Chemical Synthesis and Chemical Biology

Versatile Building Block in Organic Synthesis

1-Azido-4-fluorobenzene serves as a key building block in organic synthesis, primarily due to the versatile reactivity of its azide (B81097) functional group. vulcanchem.comcymitquimica.com The most prominent reaction is the 1,3-dipolar cycloaddition with alkynes, a cornerstone of "click chemistry," which yields highly stable 1,2,3-triazole rings. vulcanchem.commdpi.com This reaction is exceptionally efficient and can be performed under mild conditions, often catalyzed by copper(I). vulcanchem.com The resulting triazole-containing molecules are valuable intermediates in the synthesis of pharmaceuticals and functional materials. vulcanchem.com

The compound's utility extends to the synthesis of various heterocyclic structures beyond triazoles. vulcanchem.com For instance, it has been used in reactions with selenium-containing carbinols to produce 4-Arylselanyl-1H-1,2,3-triazoles. mdpi.com Furthermore, the azide group can be reduced to an amine, providing a pathway to other nitrogen-containing compounds. vulcanchem.com Research has demonstrated its use in photoinduced copper(I)-catalyzed azide-alkyne cycloadditions, highlighting its role in modern synthetic methodologies. rsc.org

Table 1: Examples of this compound in Organic Synthesis

Reactant Reaction Type Product Class Reference
Ethynyl (B1212043) Trifluoromethyl Sulfide (B99878) 1,3-Dipolar Cycloaddition CF3S-Containing Triazole mdpi.com
Phenylacetylene (B144264) Photoinduced Cu(I)-Catalyzed Cycloaddition 1,2,3-Triazole rsc.org
Selenium-Containing Carbinols Cyclization 4-Arylselanyl-1,2,3-triazole mdpi.com
--- Reduction Amine vulcanchem.com

Bioconjugation and Bioorthogonal Chemistry Applications

The specific and reliable reactivity of the azide group makes this compound and its derivatives valuable tools in the fields of bioconjugation and bioorthogonal chemistry.

The azide functionality is central to bioorthogonal "click" reactions, which allow for the selective labeling of biomolecules in complex biological environments. mdpi.com This strategy involves attaching the azide-containing molecule to a biomolecule that has been modified to include a complementary alkyne group. The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms a stable covalent bond. acs.orgacs.org

While direct applications of this compound are part of this chemical space, much of the documented research has utilized its close derivative, 1-(azidomethyl)-4-fluorobenzene, as a labeling agent. This derivative has been successfully employed to label peptides and oligonucleotides, such as siRNA. acs.orgacs.orgsmolecule.com For example, a method was developed for labeling double-stranded siRNA with fluorine-18 (B77423) using an azide labeling agent, demonstrating the utility of this chemical motif for nucleic acid modification. acs.org Similarly, a strategy for preparing "clickable" peptides and labeling them with 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene has been established. acs.org These examples underscore the potential of fluorinated aryl azides in creating probes for tracking and imaging biomolecules.

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. mdpi.comescholarship.org The azide group is considered bioorthogonal because it is largely inert to biological functionalities but reacts selectively with specific partners like alkynes. vulcanchem.commdpi.com This makes compounds like this compound ideal for development as bioorthogonal reagents. vulcanchem.comvulcanchem.com

These reagents are designed for chemoselective ligations, with the CuAAC reaction being a prime example of a powerful bioorthogonal ligation tool. mdpi.com The development of such reagents is crucial for applications in chemical biology, allowing for the specific tagging and visualization of molecules in live cells and organisms. science.gov The investigation of aryl azides continues to be a focus area for creating new bioorthogonal labeling strategies with improved efficiency and selectivity. vulcanchem.com

Labeling of Biomolecules (e.g., Peptides, Oligonucleotides)

Radiochemical Synthesis of Fluorine-18 Labeled Probes

A significant application of this compound is in the synthesis of radiolabeled probes for Positron Emission Tomography (PET), an important medical imaging technique. nih.gov The radioisotope fluorine-18 (¹⁸F) is favored for PET due to its ideal half-life (109.7 min) and low positron energy. mdpi.comnih.gov The presence of a fluorine atom on the this compound scaffold makes it a direct target for ¹⁸F labeling.

Synthesizing aryl fluorides labeled with ¹⁸F can be challenging. Early methods for producing [¹⁸F]fluorophenyl azides often resulted in very low radiochemical yields. nih.gov However, more recent advancements have provided more efficient, single-step methods. One such method involves the reaction of azide-functionalized diaryliodonium salts with no-carrier-added [¹⁸F]fluoride ion, which has been shown to produce [¹⁸F]this compound in a 15% radiochemical yield. nih.gov

The related synthon, 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, has also been extensively developed for labeling biomolecules for PET. mdpi.comacs.orgacs.org Although its synthesis can be a multi-step process, it has been produced with radiochemical yields of 34-41%. acs.orgacs.org The resulting ¹⁸F-labeled azide can then be "clicked" onto alkyne-modified peptides or oligonucleotides with high efficiency. acs.orgacs.org The stability of the aryl C-¹⁸F bond is a key advantage, as it is generally more resistant to defluorination in vivo compared to alkyl C-¹⁸F bonds. nih.gov

Table 2: Synthesis of ¹⁸F-Labeled Azidoarenes for PET

Compound Precursor Synthesis Method Radiochemical Yield (RCY) Reference
[¹⁸F]this compound Azide-functionalized diaryliodonium salt Reaction with [¹⁸F]fluoride 15% nih.gov
1-(Azidomethyl)-4-[¹⁸F]-fluorobenzene Azido (B1232118) nitro benzene (B151609) derivative Four-step procedure 34% (decay corrected) acs.orgrug.nl
1-(Azidomethyl)-4-[¹⁸F]-fluorobenzene --- (Details in source) 41% (decay corrected) acs.org

Functional Material Science Applications

The unique reactivity of this compound also lends itself to applications in materials science, particularly for the modification of advanced 2D materials.

The functionalization of two-dimensional materials is a key strategy for tuning their physicochemical properties for specific applications, such as electronics and catalysis. researchgate.netrsc.org Graphitic carbon nitrides (g-C₃N₄), a class of 2D semiconducting materials, have attracted interest for their potential in photocatalysis. researchgate.nettum.de

Computational and experimental studies have explored the functionalization of a crystalline form of graphitic carbon nitride, polytriazine imide (PTI), using this compound. researchgate.netresearchgate.net The proposed mechanism involves the formation of a highly reactive aryl nitrene from the azide group, which then undergoes a radical-addition reaction with the g-C₃N₄ surface. researchgate.netresearchgate.net Computational analysis revealed that this functionalization reaction is energetically favorable. researchgate.net This approach provides a pathway to covalently modify the surface of carbon nitrides, which can alter their electronic properties and facilitate their assembly into functional devices. researchgate.netresearchgate.net

In a related but distinct application, mesoporous graphitic carbon nitride (mpg-C₃N₄) has been used as a heterogeneous photocatalyst to facilitate the copper(I)-catalyzed azide-alkyne cycloaddition reaction between this compound and phenylacetylene under light irradiation. rsc.org This demonstrates the dual role of the g-C₃N₄/azido-fluorobenzene system in materials science, where g-C₃N₄ can be either the substrate for functionalization or the catalyst for reactions involving the azido compound.

Integration into Polymeric Structures and Coatings

This compound is a valuable compound for modifying and synthesizing polymers and coatings due to its reactive azide group. This functionality allows for its incorporation into macromolecular structures through various chemical strategies, primarily by forming highly reactive nitrene intermediates or by participating in cycloaddition reactions. These methods enable the creation of functionalized polymers with tailored properties for advanced applications.

The integration of this compound can be achieved either during the polymerization process or as a post-polymerization modification step. Its electron-deficient nature, a result of the fluorine atom, influences its reactivity in these processes. mdpi.com One of the most prominent methods for its incorporation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." oszk.hu This reaction facilitates the covalent linking of the 4-fluorophenyl azide moiety to polymer backbones or monomers that contain terminal alkyne groups, forming a stable 1,2,3-triazole ring.

Furthermore, the azide group can be activated by heat or light to generate a highly reactive 4-fluorophenylnitrene intermediate. This nitrene can then undergo various reactions, such as insertion into C-H bonds of a pre-existing polymer chain, leading to its functionalization without disrupting the main polymer backbone. researchgate.net This method is particularly useful for modifying commodity polymers that lack other reactive functional groups. Research has also explored its reactions with group 13 metal trichlorides, which can lead to the generation of polymeric material. nih.gov

These functionalized polymers and coatings find use in diverse areas, including the development of materials with specific surface properties, enhanced durability, and specialized functions like antifouling coatings for marine applications. mdpi.comresearchgate.net

Research Findings on Polymer Integration

Detailed studies have demonstrated the utility of this compound in creating complex polymeric architectures and functional surfaces. The CuAAC reaction is a widely employed strategy due to its high efficiency, mild reaction conditions, and high yield. oszk.hu For example, it has been used to synthesize 1,2,3-triazole-containing acetophenone (B1666503) hybrids intended for antifouling coatings. mdpi.comresearchgate.net In these syntheses, this compound is reacted with alkyne-functionalized acetophenones in the presence of a copper catalyst.

Another significant application is in post-polymerization modification (PPM), which allows for the introduction of functional groups onto existing polymer chains. researchgate.net This approach is powerful for tailoring the properties of well-established polymers like polyethylene. Research has shown that this compound can be used in photochemical reactions to modify polymer surfaces. researchgate.net

The following tables summarize key research findings where this compound was used to synthesize or modify polymeric and molecular structures, highlighting the reaction conditions and outcomes.

Table 1: Synthesis of Triazole Derivatives via Click Chemistry Using this compound

ReactantCatalyst/ReagentsSolventConditionsProductYield (%)Reference
1-(prop-2-yn-1-yloxy)-3,5-dimethoxybenzeneCopper(II) sulfate (B86663), Sodium ascorbatetert-Butyl methyl etherNot specified1-(4-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3,5-dimethoxyphenyl)ethan-1-one53 mdpi.com
4-(prop-2-yn-1-yloxy)-2-hydroxyacetophenoneCopper(II) sulfate, Sodium ascorbatetert-Butyl methyl etherNot specified1-(4-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxyphenyl)ethan-1-one83 mdpi.com
1-ethynyl-4-phenylselanylbenzeneCu(OAc)₂·H₂O, Sodium ascorbateTHF/H₂O (1:1)50 °C, 8 h1-(4-Fluorophenyl)-4-(phenylselanyl)-1H-1,2,3-triazole79 mdpi.com
1-(3-bromophenyl)-4,4,4-trifluorobutane-1,3-dioneTriethylamineNot specifiedNot specified1-(4-Fluorophenyl)-4-(3-bromobenzoyl)-5-(trifluoromethyl)-1H-1,2,3-triazoleNot specified acs.org
4-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrileCopper(II) sulfate pentahydrate, Sodium ascorbateNot specifiedNot specified4-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrileNot specified oszk.hu
Protected hydroxypropynyl phenolCopper sulphate, Sodium ascorbatet-BuOH/H₂O (1:1)Microwave irradiation, 60 °C, 5 minProtected 4-(hydroxy(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)phenolNot specified su.ac.th

Table 2: Other Reactions Involving this compound for Material Synthesis

ReactantReagentsSolventPrimary Outcome/ProductObservationReference
[Cu₂(iPrPNNP)(μ-C≡C-p-F-C₆H₄)] (dicopper acetylide complex)NoneNot specified[Cu₂(iPrPNNP)(μ-(1,4-bis(p-fluorophenyl)-1,2,3-triazolide))]Reaction occurs at ambient temperature to form a dicopper triazolide complex. researchgate.net
Group 13 Metal Trichlorides (e.g., AlCl₃, GaCl₃, InCl₃)NoneDichloromethane (B109758)Polymeric material, anilines, dimers, trimersAlCl₃ reacts most rapidly but tends to generate more polymer. InCl₃ is the least reactive. nih.gov
InCl₃NoneDichloromethaneParamagnetic speciesA deep violet color developed upon heating to 323 K, which persisted for months. unibo.it

Future Prospects and Emerging Research Areas for 1 Azido 4 Fluorobenzene

Development of Sustainable and Green Synthetic Routes

The development of environmentally friendly methods for synthesizing 1-azido-4-fluorobenzene is a key area of ongoing research. Traditional methods often involve diazotization of anilines followed by treatment with sodium azide (B81097), which can generate hazardous byproducts. beilstein-journals.org Current research is focused on creating more sustainable and "green" synthetic pathways.

One promising approach involves the use of copper-catalyzed reactions. For instance, copper(I) catalysts have been shown to improve the efficiency and yield of azide synthesis from aryl halides. Research into optimizing these catalytic systems, perhaps by using more abundant and less toxic metals or by developing reusable catalysts, is an active area of investigation. The goal is to develop a process that minimizes waste, reduces energy consumption, and utilizes safer reagents and solvents.

Another avenue of exploration is the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch processing, including better temperature control, improved safety for handling potentially explosive azides, and the ability to easily scale up production. Integrating catalytic systems within a flow process could lead to highly efficient and sustainable manufacturing of this compound.

Synthetic RouteCatalyst/ReagentKey Advantages
Diazotization-AzidationSodium Nitrite (B80452), Sodium AzideEstablished method
Copper-Catalyzed AzidationCopper(I) IodideImproved yield and efficiency
Flow Chemistry Synthesis(Potential for various catalysts)Enhanced safety, scalability, and control

Discovery of Novel Reactivity Patterns and Transformation Strategies

The azide functional group in this compound is highly reactive, making it a valuable tool for organic synthesis. While its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is well-established for forming triazoles, researchers are continually exploring new reactivity patterns. smolecule.com

Recent studies have investigated the reactions of this compound with various reagents to uncover new transformation strategies. For example, its reaction with group 13 metal trichlorides, such as gallium trichloride, has been shown to produce persistent radical cations of "dimers" and "trimers." beilstein-journals.orgbeilstein-journals.org This opens up possibilities for creating novel nitrogen-containing polymers and materials. The electron-withdrawing nature of the fluorine atom influences the reactivity of the azide group, and understanding these electronic effects is crucial for designing new reactions. vulcanchem.com

Furthermore, the thermal and photochemical decomposition of aryl azides to form highly reactive nitrene intermediates presents opportunities for C-H bond functionalization and the synthesis of complex heterocyclic compounds. vulcanchem.com Investigating the regioselectivity and stereoselectivity of these nitrene-mediated reactions with this compound is a promising area for future research.

Reaction TypeReagentsProducts
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkynes, Copper(I) catalyst1,2,3-Triazoles smolecule.com
Reaction with Group 13 Metal TrichloridesGallium TrichlorideDimer and trimer radical cations beilstein-journals.orgbeilstein-journals.org
Thermal/Photochemical DecompositionHeat or UV lightNitrene intermediates vulcanchem.com

Advanced Applications in Targeted Chemical Biology and Material Innovation

The unique properties of this compound make it a valuable building block for applications in chemical biology and materials science. Its ability to participate in bioorthogonal reactions, such as the CuAAC, allows for the specific labeling of biomolecules in complex biological systems.

In targeted chemical biology, this compound can be incorporated into probes to study biological processes. For example, it can be used to attach reporter groups or drugs to specific proteins or other biomolecules. vulcanchem.com The development of ¹⁸F-labeled this compound derivatives is of particular interest for positron emission tomography (PET) imaging, enabling the in vivo tracking of molecules. acs.org

In the realm of material innovation, this compound is being explored for the functionalization of two-dimensional materials like graphitic carbon nitrides. researchgate.netresearchgate.netucl.ac.uk The introduction of the fluoroaryl group can modify the electronic and physical properties of these materials, leading to new applications in electronics and catalysis. The azide group allows for the covalent attachment of the molecule to the material's surface, creating stable, functionalized materials. ucl.ac.uk

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental work and computational modeling is proving to be a powerful approach for advancing our understanding of this compound. Density Functional Theory (DFT) calculations are being used to predict the electronic structure, reactivity, and reaction mechanisms of this compound. researchgate.netresearchgate.net

For instance, computational studies have been used to investigate the mechanism of the CuAAC reaction involving this compound, providing insights that can help in the design of more efficient catalysts. researchgate.net Similarly, DFT calculations have been employed to study the functionalization of materials, helping to predict the most favorable reaction sites and the resulting properties of the modified material. researchgate.net

Experimental techniques such as Continuous Wave (CW) Electron Paramagnetic Resonance (EPR) and pulsed Electron Nuclear Double Resonance (ENDOR) spectroscopies are used to characterize the intermediates formed in reactions of this compound, providing data that can be used to validate and refine computational models. beilstein-journals.org This synergistic approach, where computational predictions guide experimental design and experimental results inform theoretical models, is accelerating the pace of discovery in all areas of research involving this compound.

MethodologyApplication to this compound
Density Functional Theory (DFT)Predicting electronic structure, reactivity, and reaction mechanisms. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR)Characterizing paramagnetic intermediates in reactions. beilstein-journals.org
Combined Experimental & Computational StudiesElucidating reaction mechanisms and designing new catalysts and materials. researchgate.netresearchgate.net

Q & A

Q. Methodological Guidance

  • Mass Spectrometry (MS): ESI-MS (m/z 153.1 [M+H]⁺) confirms molecular weight .
  • UV-Vis Spectroscopy: Absorbance at 254 nm (π→π* transitions) aids in monitoring reaction progress .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates azide derivatives from byproducts.
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition onset typically occurs at 120–140°C .

How can researchers design experiments to explore the bioactivity or material science applications of this compound?

Q. Advanced Research Focus

  • Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate fluorinated triazole-linked polymers or biomolecule conjugates.
  • Photolabeling Studies: UV irradiation (365 nm) generates nitrene intermediates for covalent bonding to proteins or DNA .
  • Toxicity Screening: Evaluate cytotoxicity in cell lines (e.g., HEK293) via MTT assays, noting fluorine’s potential to enhance membrane permeability .

What are the common pitfalls in synthesizing or handling this compound, and how can they be mitigated?

Q. Methodological Guidance

  • Azide Explosivity: Avoid grinding or heating solid azides; use dilute solutions (<0.5 M) during reactions .
  • Moisture Sensitivity: Store reagents under inert gas (Ar/N₂) to prevent hydrolysis.
  • Byproduct Formation: Monitor for diazo byproducts via IR spectroscopy (N=N stretch at 2100–2150 cm⁻¹) and quench with NaNO₂ .

Table 1: Key Spectral Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)MS (m/z)
This compound7.45 (d, J = 8.5 Hz, 2H), 7.10 (t, J = 8.5 Hz, 2H)-108.2153.1 [M+H]⁺
4-Fluoroaniline (from Staudinger)7.55 (dd, J = 9.0, 4.5 Hz, 2H), 7.31 (dd, J = 9.0, 8.3 Hz, 2H)-114.25112.3 [M+H]⁺
Data sourced from experimental validations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.